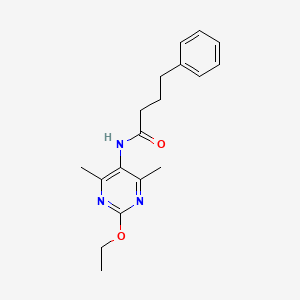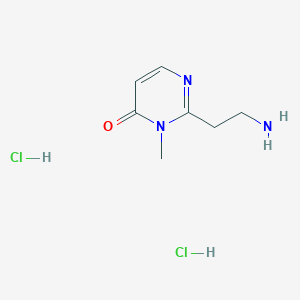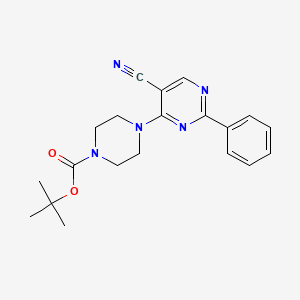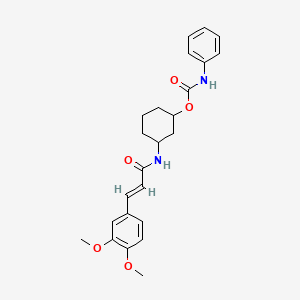
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate, also known as DPCQ, is a chemical compound that has been studied extensively in scientific research. DPCQ is a quinoline derivative that has shown potential in various applications, including as an anti-cancer agent and as a tool for studying the function of certain proteins in the body. In
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has been studied for its potential as an anti-cancer agent. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, including breast cancer cells and leukemia cells. This compound has also been found to inhibit the growth and metastasis of tumors in mice.
This compound has also been used as a tool for studying the function of certain proteins in the body. For example, this compound has been used to study the role of the protein MDM2, which is involved in regulating cell growth and division. This compound has been found to inhibit the interaction between MDM2 and another protein called p53, which can lead to the activation of p53 and the induction of apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate involves its ability to interact with certain proteins in the body. This compound has been found to bind to the protein MDM2, which regulates the activity of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, this compound can activate p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinase 4. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate in lab experiments is its specificity for certain proteins, such as MDM2. This allows researchers to study the function of these proteins in a more targeted way. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to both cancer cells and normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate. One area of interest is the development of more potent and selective inhibitors of MDM2. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to determine the potential side effects of this compound and its safety for use in humans.
Synthesemethoden
The synthesis of Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate involves several steps, starting with the reaction of 4,6-dichloro-2-pyridinecarboxaldehyde with ethyl acetoacetate to form ethyl 4,6-dichloro-2-pyridinecarboxylate. This compound is then reacted with cyclohexanone in the presence of sodium ethoxide to form this compound. The final product is obtained through purification and crystallization.
Eigenschaften
IUPAC Name |
ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-2-25-18(24)12-5-6-15-11(8-12)4-3-7-22(15)17(23)14-9-13(19)10-16(20)21-14/h5-6,8-10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGBQIKINYBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)


![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)


![4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2450241.png)